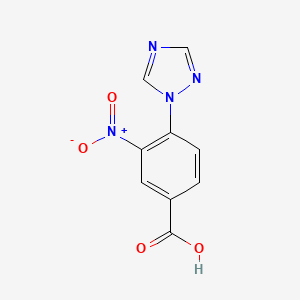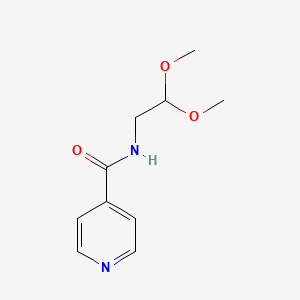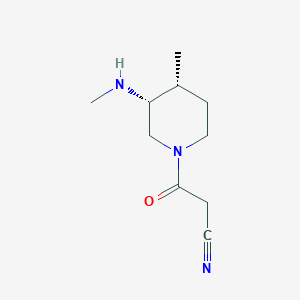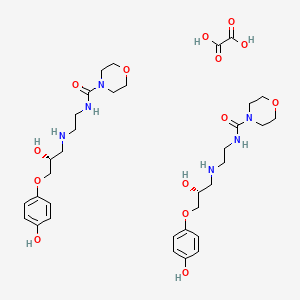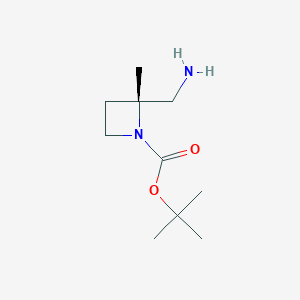
tert-Butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate” is a complex organic compound. The tert-butyl group in this compound is known for its unique reactivity pattern, which is highlighted by its characteristic applications . It is used in various chemical transformations and has relevance in biosynthetic and biodegradation pathways .
Synthesis Analysis
The synthesis of compounds related to “this compound” often involves the use of tert-butyl groups. For instance, tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of the tert-butyl group. This group is known for its crowded structure, which elicits a unique reactivity pattern .Chemical Reactions Analysis
The tert-butyl group in “this compound” is known for its unique reactivity pattern. It is used in various chemical transformations . For instance, tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines .Applications De Recherche Scientifique
Hydroformylation and Synthesis of Amino Acid Derivatives
The compound has been used in stereoselective hydroformylation to produce important intermediates for the synthesis of homochiral amino acid derivatives. This process involves homogeneous transition-metal-catalyzed reactions, offering significant synthetic value due to the high diastereoselectivities achieved (Kollár & Sándor, 1993).
Chiral Auxiliary Applications
The compound serves as a chiral auxiliary in organic synthesis. It's used for the preparation of enantiomerically pure compounds, such as 2-methyl-3-phenylpropanoic acid and amino acid derivatives. Its effectiveness as a chiral auxiliary has been compared with other auxiliaries for similar transformations (Studer, Hintermann & Seebach, 1995).
Carbonylative Ring Expansion Studies
This compound has been the subject of theoretical studies, particularly in the context of rhodium(I) catalyzed carbonylative ring expansions of aziridines to beta-lactams. These studies are crucial for understanding the regioselectivity and enantiospecificity in organic synthesis (Ardura, López & Sordo, 2006).
Conformational Isomerism
Research on 1-alkyl-2-carboazetidines derived from the reaction of primary amines with α,γ-dibromocarbonyl compounds has been conducted. These azetidines have shown interesting conformational isomerism, which is essential for understanding molecular interactions and stability (Rodebaugh & Cromwell, 1971).
Dynamic Kinetic Resolution
This compound is used in dynamic kinetic resolution processes to form stereoselective carbon−carbon bonds. It's a novel chiral auxiliary in this context, demonstrating unique characteristics and facilitating the synthesis of biologically active compounds (Kubo, Kubota, Takahashi & Nunami, 1997).
Propriétés
IUPAC Name |
tert-butyl (2R)-2-(aminomethyl)-2-methylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-6-5-10(12,4)7-11/h5-7,11H2,1-4H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKWLYCFJANZTK-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)OC(C)(C)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN1C(=O)OC(C)(C)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




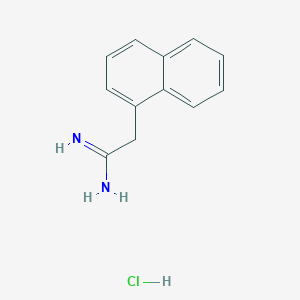
![Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-](/img/structure/B3107876.png)
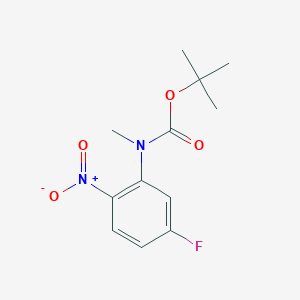

![tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3107892.png)
